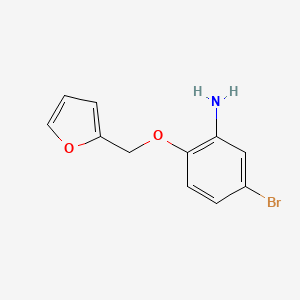

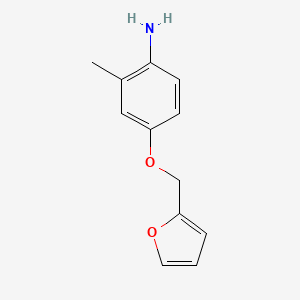

5-Bromo-2-(2-furylmethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aniline derivatives is a topic of interest due to their potential applications in various fields, including agrochemicals and pharmaceuticals. Paper describes a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br, which demonstrates the potential for introducing bromine and fluoroalkyl groups onto an aniline ring. Similarly, paper outlines an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, achieving high yields and purity. These methods could potentially be adapted for the synthesis of 5-Bromo-2-(2-furylmethoxy)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex, as indicated by paper , which solved the crystal and molecular structure of 5-anilinopentadienylidenanilinium bromide. The study found that steric hindrances and hydrogen bonding play significant roles in the molecular conformation. Although the structure of 5-Bromo-2-(2-furylmethoxy)aniline is not directly reported, similar principles of steric effects and intermolecular interactions would likely influence its molecular structure.

Chemical Reactions Analysis

The reactivity of brominated aniline derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. Paper discusses the selective monobromination of aniline derivatives, a reaction that is crucial for the synthesis of monobromoanilines. This suggests that the bromine in 5-Bromo-2-(2-furylmethoxy)aniline could also be reactive under certain conditions, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are determined by their molecular structure and substituents. Paper describes the synthesis and crystal structure analysis of coordination polymers containing brominated aniline ligands, which highlights the importance of weak intermolecular interactions in determining the supramolecular architecture. These interactions could also affect the solubility, melting point, and other physical properties of 5-Bromo-2-(2-furylmethoxy)aniline.

Applications De Recherche Scientifique

Synthesis and Reactions in Organic Chemistry

5-Bromo-2-(2-furylmethoxy)aniline and its derivatives have been explored in various syntheses and reactions within organic chemistry. For instance, studies have delved into the synthesis of brominated anilines, demonstrating the preparation of such compounds through selective reduction and bromination processes (Churakov et al., 1994). Furthermore, research has shown the potential of 5-bromo-2-furylmethoxy derivatives in creating complex molecules, such as isoxazoles and pyrazoles, which are significant in the field of heterocyclic chemistry (Sasaki & Yoshioka, 1971).

Application in Analytical Chemistry

In the realm of analytical chemistry, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used in the development of novel methods for the detection and quantification of metals. For example, specific compounds have been designed for the spectrophotometric determination of trace metals like copper and iron, showcasing their utility in environmental and biological analyses (Sakai, Maeda, & Ura, 1999).

Role in Biochemical Studies

Moreover, derivatives of this compound have played a role in biochemical studies. For instance, 5-Bromo-2′-deoxyuridine, a related compound, has been extensively used to measure cell turnover in biological systems. It offers insights into cell proliferation and loss, which is crucial for understanding various biological processes and disease mechanisms (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Development in Material Science

In material science, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used to synthesize compounds with improved water resistance. This application is particularly relevant in the development of epoxy systems, where the incorporation of specific substituted halogens has led to significant enhancements in material properties (Johncock & Tudgey, 1983).

Propriétés

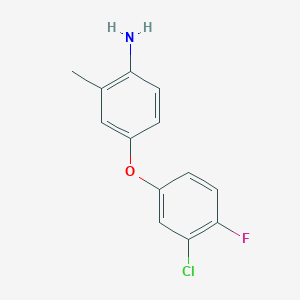

IUPAC Name |

5-bromo-2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYYUIZKPYAQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-furylmethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)